molecular formula C14H20N2O4S B3920800 N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B3920800
M. Wt: 312.39 g/mol
InChI Key: FYZVQTBGMVRWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as AMPP, is a chemical compound that has been extensively studied in the field of biochemical and pharmacological research. It belongs to the class of amide derivatives and has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific applications.

Mechanism of Action

The mechanism of action of N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity and has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. Furthermore, this compound has been found to have antioxidant properties, which could be beneficial for the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages as a research tool. It is easy to synthesize and purify, and it exhibits potent biological activities at relatively low concentrations. Additionally, it has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.

Future Directions

There are several potential future directions for research on N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify any potential off-target effects. Furthermore, the development of new analogs of this compound could lead to the discovery of compounds with even greater potency and selectivity. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for the development of new drugs based on this compound.

Scientific Research Applications

N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential use in various scientific applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-10-15-14(17)11(2)16(21(4,18)19)12-6-8-13(20-3)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZVQTBGMVRWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC=C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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